molecular formula C24H31N3 B14157375 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 20674-99-1

2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole

Cat. No.: B14157375
CAS No.: 20674-99-1
M. Wt: 361.5 g/mol
InChI Key: QURHEKHPADOJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This particular compound features a unique structure that combines an indole core with a pyridine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole apart from these similar compounds is its unique combination of an indole core with a pyridine moiety.

Properties

CAS No.

20674-99-1

Molecular Formula

C24H31N3

Molecular Weight

361.5 g/mol

IUPAC Name

2-butyl-4-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C24H31N3/c1-4-5-13-26-16-18(2)24-22(17-26)21-8-6-7-9-23(21)27(24)14-12-20-11-10-19(3)25-15-20/h6-11,15,18H,4-5,12-14,16-17H2,1-3H3

InChI Key

QURHEKHPADOJKC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(C2=C(C1)C3=CC=CC=C3N2CCC4=CN=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.